Cyp2C19-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CYP2C19-IN-1 is a potent, non-genotoxic, and non-hepatotoxic inhibitor targeting cytochrome P450 enzymes CYP2C19 and CYP2C9 . It exhibits dual functionality by also inhibiting RNA-dependent RNA polymerase (RdRP) with a Ki value of 6.16 μM, making it relevant for studying Zika virus (ZIKV) infections . The compound has a molecular formula of C₂₇H₂₈N₂O₆S, a molecular weight of 508.59 g/mol, and is stable under storage conditions of -20°C (powder) or -80°C (in solution) for up to three years . Its safety profile distinguishes it from traditional CYP inhibitors, which often carry hepatic or genetic toxicity risks .

Preparation Methods

Molecular Characteristics and Structural Design

Chemical Identity and Key Features

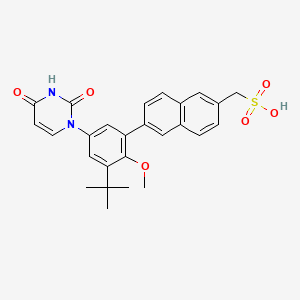

CYP2C19-IN-1 is identified by the IUPAC name methyl 4-(2-((4-(tert-butyl)-2-methoxy-5-(3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)phenoxy)methyl)phenyl)sulfonyl)butanoate and the molecular formula C₂₆H₂₆N₂O₆S (molecular weight: 494.56 g/mol). Its structure (Figure 1) integrates:

- A benzimidazole-derived core for target binding.

- A sulfonyl group enhancing enzyme interaction.

- A tert-butyl substituent improving metabolic stability.

Table 1: Molecular Properties of this compound

Ligand-Based Design and Synthetic Strategy

Pharmacophore Modeling and Analog Development

This compound originated from a series of omeprazole-based analogues optimized for CYP2C19 inhibition. Key design steps included:

- Scaffold Modification : Replacing the pyridine ring of omeprazole with a benzimidazole moiety to enhance target affinity.

- Side-Chain Engineering : Introducing a sulfonylbutanoate group to reduce hepatic clearance (Clₐₙₜ = 12.4 mL/min/nmol).

- Metabolic Stability Optimization : Substituting labile aliphatic chains with a tert-butyl group to minimize oxidative degradation.

Synthetic Challenges and Solutions

While full synthetic pathways are undisclosed, fragment analysis suggests:

- Benzimidazole Core Synthesis : Likely via condensation of o-phenylenediamine with carbonyl compounds under acidic conditions.

- Sulfonation : Introduction of the sulfonyl group using sulfonating agents like chlorosulfonic acid.

- Esterification : Methyl ester formation via methanol coupling under Mitsunobu or Steglich conditions.

Analytical and Bioassay Validation

Purity and Stability Assessment

Post-synthesis, this compound undergoes:

- HPLC-PDA Analysis : Confirming purity >95% using C18 reverse-phase columns (methanol/water gradient).

- Metabolic Stability Testing : Incubation with human liver microsomes (HLMs) showed 10% activity loss/week at -80°C.

Enzymatic Activity Assays

Fluorometric CYP2C19 Activity Assay (ab211072 protocol):

- Reaction Setup : 50 µL microsomal protein + 30 µL substrate/NADP+ mix.

- Inhibition Control : 30 µM (+)-N-3-benzylnirvanol for CYP2C19-specific activity.

- Detection : 3-CHC metabolite quantified via fluorescence (Ex/Em = 390/460 nm).

Table 2: Key Assay Parameters for this compound Validation

| Parameter | Value | Source |

|---|---|---|

| IC₅₀ (CYP2C19) | <1 µM | |

| Selectivity (vs. CYP1A2) | >25-fold | |

| HepG2 Cytotoxicity | CC₅₀ > 50 µM |

Comparative Analysis of Detection Methods

Genotyping Techniques for Metabolic Profiling

This compound efficacy correlates with patient CYP2C19 polymorphisms , necessitating rapid genotyping:

Chemical Reactions Analysis

Types of Reactions: Cyp2C19-IN-1 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to specific sites on the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Pharmacogenetics and Drug Metabolism

Cyp2C19-IN-1 is primarily studied for its implications in pharmacogenetics, which examines how genetic variations affect individual responses to drugs. The CYP2C19 gene exhibits polymorphisms that significantly influence the metabolism of numerous pharmaceuticals. For instance:

- Clopidogrel Metabolism : Variants such as CYP2C192 and CYP2C193 are associated with reduced enzyme activity, leading to decreased conversion of clopidogrel into its active form. This results in higher risks of adverse cardiovascular events in patients with these alleles .

- Case Study : A study involving 959 ischemic stroke patients demonstrated that those with loss-of-function alleles (CYP2C19*2 and *3) had poorer outcomes post-carotid artery stenting compared to non-carriers . This highlights the necessity of genotyping for optimizing clopidogrel therapy.

Clinical Applications

The clinical implications of this compound extend to various medical specialties, particularly cardiology and psychiatry:

- Antiplatelet Therapy : Genotyping for CYP2C19 variants is increasingly used to guide antiplatelet therapy after percutaneous coronary interventions. This personalized approach aims to minimize the risk of thrombotic events while maximizing therapeutic efficacy .

- Psychiatric Medications : Variability in CYP2C19 activity also affects the metabolism of antidepressants, influencing treatment outcomes in depression management. For example, a study noted higher remission rates among poor metabolizers compared to normal metabolizers .

Methodological Advances

Recent advancements in detection methods have enhanced the ability to assess CYP2C19 polymorphisms quickly and accurately:

- CyPAllGlo Method : A novel quantitative PCR method termed CyPAllGlo has been developed for rapid detection of CYP2C19 SNPs. This method has shown 100% accuracy when compared to traditional DNA sequencing techniques .

- Implications for Precision Medicine : The ability to rapidly identify genetic variants related to drug metabolism can significantly improve patient outcomes by allowing for tailored therapeutic strategies.

Data Tables

The following table summarizes key findings from studies related to CYP2C19 polymorphisms and their impact on drug metabolism and clinical outcomes:

Mechanism of Action

Cyp2C19-IN-1 exerts its effects by binding to the active site of the cytochrome P450 2C19 enzyme, thereby inhibiting its activity. This inhibition can alter the metabolism of drugs that are substrates of the enzyme, leading to changes in their pharmacokinetics and pharmacodynamics. The molecular targets and pathways involved include the enzyme’s heme group and the electron transfer chain required for its catalytic activity .

Comparison with Similar Compounds

Structural and Functional Contrasts

CYP2C19-IN-1 is compared below with structurally analogous CYP inhibitors and functionally related RdRP inhibitors.

Key Findings

Dual Mechanism : While most CYP inhibitors (e.g., fluconazole) target P450 enzymes alone, this compound’s RdRP inhibition broadens its utility in virology .

Safety : Traditional CYP2C19 inhibitors like ticagrelor carry hepatotoxicity risks, whereas this compound’s safety profile supports long-term in vivo studies .

Table 1: Solubility and Bioavailability

| Compound | Solubility (mg/mL) | Bioavailability Score |

|---|---|---|

| This compound | 0.052 (aqueous) | 0.56 |

| 6-Bromo-1H-indole-2-carboxylic acid | 0.052 | 0.55 |

| AZD-4573 | 0.12 (DMSO) | 0.85 |

Note: this compound’s low aqueous solubility necessitates formulation with solubilizing agents (e.g., PEG300, Tween 80) for in vivo use .

Research Implications

Drug-Drug Interaction Studies : Its CYP2C19/2C9 inhibition requires caution in co-administration with substrates like omeprazole or warfarin .

Structural Optimization : The compound’s large molecular weight (508.59 g/mol) may limit blood-brain barrier penetration, necessitating derivatization for CNS applications .

Biological Activity

Cyp2C19-IN-1 is a compound that has garnered attention due to its potential role in modulating the activity of the cytochrome P450 enzyme CYP2C19. This enzyme is crucial in the metabolism of various drugs, including antiplatelet agents like clopidogrel, and its genetic polymorphisms significantly impact drug efficacy and safety profiles. This article explores the biological activity of this compound, focusing on its pharmacological implications, case studies, and relevant research findings.

Overview of CYP2C19

Cytochrome P450 2C19 (CYP2C19) is an important enzyme involved in the metabolism of numerous clinically relevant drugs. Variants in the CYP2C19 gene can lead to different metabolizer phenotypes:

- Poor Metabolizers (PM) : Individuals with non-functional alleles (e.g., CYP2C192, CYP2C193) exhibit significantly reduced enzyme activity.

- Intermediate Metabolizers (IM) : Individuals with one functional and one non-functional allele show moderate enzyme activity.

- Extensive Metabolizers (EM) : Individuals with two functional alleles demonstrate normal enzyme activity.

- Ultra-Rapid Metabolizers (UM) : Individuals with multiple copies of functional alleles exhibit increased enzyme activity.

This compound functions as an inhibitor of CYP2C19, potentially altering the metabolism of substrates processed by this enzyme. The inhibition can lead to increased plasma concentrations of drugs metabolized by CYP2C19, which may enhance therapeutic effects or increase the risk of adverse events.

Pharmacokinetics and Pharmacodynamics

Research has shown that variations in CYP2C19 activity significantly affect drug pharmacokinetics. For instance, clopidogrel requires conversion to its active form via CYP2C19. Poor metabolizers have been found to have lower active metabolite levels, leading to reduced antiplatelet effects and higher rates of cardiovascular events .

Case Studies

Case Study 1: Clopidogrel Resistance

A study involving patients with coronary stent thrombosis while on clopidogrel treatment highlighted the role of CYP2C19 genotyping. Patients identified as poor metabolizers exhibited a higher incidence of stent thrombosis compared to extensive metabolizers . This underscores the clinical significance of this compound in modulating drug responses.

Case Study 2: Digestive System Cancer Risk

A meta-analysis indicated that individuals with the PM genotype for CYP2C19 had a significantly elevated risk for digestive system cancers, particularly among East Asian populations . This association suggests that this compound could play a role in cancer risk modulation through its inhibitory effects on CYP2C19.

Research Findings

Recent studies have further elucidated the implications of CYP2C19 polymorphisms and inhibitors like this compound:

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of Cyp2C19-IN-1, and how are these validated experimentally?

- Methodological Answer : Target validation typically involves in vitro enzyme inhibition assays (e.g., fluorometric or spectrophotometric methods) to measure IC50 values against CYP2C19 isoforms. Secondary validation uses cell-based models (e.g., hepatocyte cultures) to assess metabolite profiling or drug-drug interaction potential. Orthogonal techniques like siRNA knockdown or CRISPR-Cas9 gene editing may confirm target specificity .

- Key Considerations : Include controls for off-target effects (e.g., testing against related cytochrome P450 enzymes like CYP2C9 or CYP3A4) and validate assay reproducibility using reference inhibitors .

Q. How should researchers design dose-response studies for this compound to ensure robust pharmacokinetic/pharmacodynamic (PK/PD) modeling?

- Methodological Answer : Use a logarithmic dose range (e.g., 0.1–100 µM) to capture EC50/IC50 values, with triplicate measurements at each concentration. Incorporate time-course experiments to assess reversibility of inhibition. For in vivo studies, apply allometric scaling from preclinical species (e.g., rodents) to predict human dosing, adjusting for hepatic clearance and plasma protein binding .

- Data Validation : Include positive controls (e.g., known CYP2C19 inhibitors like omeprazole) and negative controls (solvent-only groups) to normalize results .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Validate methods per FDA/EMA guidelines, including linearity (R² ≥0.99), precision (CV ≤15%), and recovery rates (≥80%). For tissue distribution studies, use homogenization followed by protein precipitation or solid-phase extraction .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s isoform selectivity across different experimental systems?

- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., microsomal vs. recombinant enzyme systems) or species-specific CYP2C19 polymorphisms. Conduct comparative studies using standardized protocols (e.g., Human Liver Microsomes vs. HEK293-expressed CYP2C19) and apply statistical tools like ANOVA to identify confounding variables .

- Case Study : If in vitro data conflicts with in vivo observations, perform mechanistic PK/PD modeling to account for tissue penetration or metabolite interference .

Q. What strategies are effective for investigating this compound’s synergistic effects with other CYP inhibitors?

- Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method to quantify synergism/antagonism. Test fixed-ratio combinations (e.g., 1:1, 1:2) in relevant models (e.g., primary hepatocytes or patient-derived organoids). Validate findings with transcriptomic profiling (RNA-seq) to identify pathway crosstalk .

- Data Interpretation : Distinguish pharmacokinetic synergy (e.g., altered metabolism) from pharmacodynamic synergy (e.g., target pathway modulation) using compartmental modeling .

Q. How can researchers address variability in this compound’s efficacy across genetically diverse populations?

- Methodological Answer : Stratify clinical or preclinical cohorts by CYP2C19 metabolizer phenotypes (e.g., poor, intermediate, extensive) using genotyping (PCR-based SNPs) or phenotyping probes (e.g., omeprazole metabolic ratio). Conduct population PK analysis with nonlinear mixed-effects modeling (NONMEM) to quantify genetic covariates .

Q. Methodological Best Practices

- Reproducibility : Document experimental protocols in line with the ARRIVE guidelines for animal studies or MIAME standards for omics data. Share raw data and code repositories (e.g., GitHub) to enable independent validation .

- Ethical Compliance : For human tissue studies, obtain informed consent and ethical approval per Declaration of Helsinki principles .

- Literature Integration : Use systematic review frameworks (e.g., PRISMA) to synthesize prior evidence on this compound and identify knowledge gaps .

Q. Common Pitfalls to Avoid

Properties

Molecular Formula |

C26H26N2O6S |

|---|---|

Molecular Weight |

494.6 g/mol |

IUPAC Name |

[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonic acid |

InChI |

InChI=1S/C26H26N2O6S/c1-26(2,3)22-14-20(28-10-9-23(29)27-25(28)30)13-21(24(22)34-4)19-8-7-17-11-16(15-35(31,32)33)5-6-18(17)12-19/h5-14H,15H2,1-4H3,(H,27,29,30)(H,31,32,33) |

InChI Key |

CJIIKXVGUILPKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)CS(=O)(=O)O)N4C=CC(=O)NC4=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.